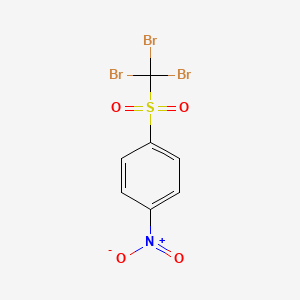
1-Nitro-4-(tribromomethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(tribromomethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a nitro group and a tribromomethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-(tribromomethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-(tribromomethanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration, while the tribromomethanesulfonyl group can be introduced via sulfonation followed by bromination.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 1-Amino-4-(tribromomethanesulfonyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(tribromomethanesulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. The tribromomethanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-(trifluoromethanesulfonyl)benzene: Similar structure but with a trifluoromethanesulfonyl group instead of a tribromomethanesulfonyl group.
1-Nitro-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
1-Nitro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl-substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
31274-41-6 |
|---|---|
Molecular Formula |
C7H4Br3NO4S |
Molecular Weight |
437.89 g/mol |
IUPAC Name |
1-nitro-4-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3NO4S/c8-7(9,10)16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI Key |
GOKAGEUHDYKJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















